

Synthesis and Purification of Dinoprost-d4: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of **Dinoprost-d4**. **Dinoprost-d4**, a deuterated analog of Dinoprost (Prostaglandin F2α), serves as a crucial internal standard in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The incorporation of stable isotopes like deuterium offers a reliable means to correct for analyte loss during sample preparation and variations in instrument response, ensuring accurate quantification of endogenous Dinoprost.

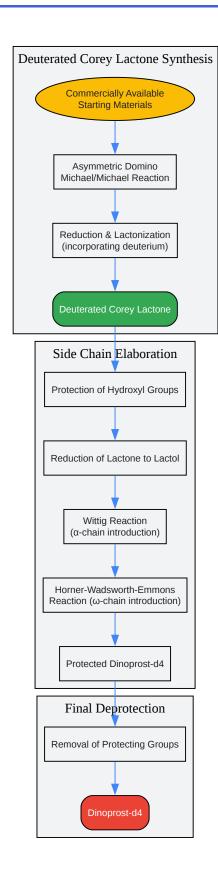
Synthesis of Dinoprost-d4

The total synthesis of **Dinoprost-d4** can be approached by adapting established synthetic routes for Dinoprost, with the strategic introduction of deuterium atoms at the 3 and 4 positions of the cyclopentane core. A common and versatile strategy for prostaglandin synthesis involves the use of the Corey lactone as a key intermediate.

Synthetic Strategy Overview

The synthesis commences with the preparation of a deuterated Corey lactone intermediate, followed by the introduction of the α - and ω -side chains through a series of stereocontrolled reactions. A plausible synthetic workflow is outlined below.





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Caption: Synthetic workflow for **Dinoprost-d4** via a deuterated Corey lactone intermediate.



Experimental Protocols

1.2.1. Synthesis of Deuterated Corey Lactone

A one-pot synthesis of the Corey lactone has been reported with a yield of approximately 50% [1]. This can be adapted to introduce deuterium.

- Reaction: An asymmetric domino Michael/Michael reaction of a suitable ketone and α,β-enal, followed by reduction and lactonization.
- Deuteration Strategy: Deuterium can be introduced during the reduction of the ketone intermediate using a deuterated reducing agent, such as sodium borodeuteride (NaBD4).
 This would result in the incorporation of deuterium at the carbon atom that will become C-3 in the final Dinoprost structure. Further deuteration at the adjacent C-4 position can be achieved through base-catalyzed exchange in a deuterated solvent (e.g., D2O) prior to lactonization.
- Key Reagents: Organocatalyst (e.g., diphenylprolinol silyl ether), deuterated reducing agent (e.g., NaBD4), deuterated solvent (e.g., D2O).

Procedure:

- \circ Combine the starting ketone and α,β -enal in a suitable solvent with the organocatalyst.
- After completion of the domino reaction, introduce the deuterated reducing agent at low temperature.
- Quench the reaction and perform a work-up.
- Subject the intermediate to base-catalyzed exchange in a deuterated solvent to introduce the second deuterium atom.
- Induce lactonization under appropriate conditions to yield the deuterated Corey lactone.

1.2.2. Elaboration to **Dinoprost-d4**

The conversion of the deuterated Corey lactone to **Dinoprost-d4** follows established procedures for prostaglandin synthesis[2][3].



- Protection: The hydroxyl groups of the Corey lactone are protected with suitable protecting groups (e.g., p-phenylbenzoyl).
- Lactone Reduction: The protected lactone is reduced to the corresponding lactol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).
- Wittig Reaction (α-chain): The lactol is reacted with a phosphorus ylide to introduce the αside chain.
- Horner-Wadsworth-Emmons Reaction (ω -chain): The ω -side chain is introduced via a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate reagent.
- Deprotection: The protecting groups are removed under mild conditions to yield **Dinoprost-** d4.

Step	Reaction	Key Reagents	Typical Yield
1	Deuterated Corey Lactone Synthesis	Organocatalyst, NaBD4, D2O	~50%[1]
2	Hydroxyl Group Protection	p-Phenylbenzoyl chloride, pyridine	>90%
3	Lactone to Lactol Reduction	DIBAL-H	~80-90%
4	Wittig Reaction (α- chain)	(4- carboxybutyl)triphenyl phosphonium bromide, base	~60-70%
5	Horner-Wadsworth- Emmons (ω-chain)	Dimethyl (2- oxoheptyl)phosphonat e, base	~70-80%
6	Deprotection	K2CO3, Methanol	>90%

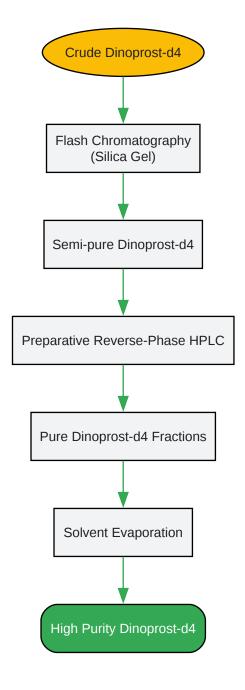
Purification of Dinoprost-d4



The crude **Dinoprost-d4** obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and stereoisomers. High-performance liquid chromatography (HPLC) is the method of choice for the purification of prostaglandins.

Purification Strategy

A multi-step purification strategy may be necessary, often involving an initial flash chromatography step followed by preparative reverse-phase HPLC.



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Caption: General workflow for the purification of Dinoprost-d4.

Experimental Protocol: Preparative HPLC

- Column: A C18 reverse-phase column is commonly used for prostaglandin purification[4][5]
 [6].
- Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape[4][5].
- Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for prostaglandins which lack a strong chromophore.

Procedure:

- Dissolve the semi-pure Dinoprost-d4 in a small volume of the initial mobile phase.
- Inject the sample onto the preparative HPLC system.
- Elute the compound using a suitable gradient program.
- Collect fractions corresponding to the **Dinoprost-d4** peak.
- Pool the pure fractions and remove the solvent under reduced pressure.

Recommended Condition	
C18 reverse-phase, 10 µm particle size, 250 x 20 mm	
Water with 0.1% formic acid	
Acetonitrile with 0.1% formic acid	
30-70% B over 30 minutes	
10-20 mL/min	
UV at 210 nm	



Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized **Dinoprost-d4** must be confirmed using appropriate analytical techniques.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and isotopic incorporation.

- Technique: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins[7][8].
- Expected Mass: The monoisotopic mass of Dinoprost is 354.2406 g/mol . For Dinoprost-d4,
 the expected monoisotopic mass would be approximately 358.2657 g/mol .
- Tandem MS (MS/MS): Fragmentation analysis can confirm the structure. For Dinoprost, a
 precursor ion of m/z 353.2 [M-H]- is often selected, with characteristic product ions
 observed[7]. For Dinoprost-d4, the precursor ion would be m/z 357.2.

Parameter	Value	
Ionization Mode	ESI Negative	
Precursor Ion (Dinoprost)	m/z 353.2[7]	
Precursor Ion (Dinoprost-d4)	m/z 357.2	
Collision Energy	20-40 eV (instrument dependent)	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

 1H NMR: The proton NMR spectrum of **Dinoprost-d4** is expected to be similar to that of Dinoprost, but with the absence of signals corresponding to the protons at the C-3 and C-4 positions.



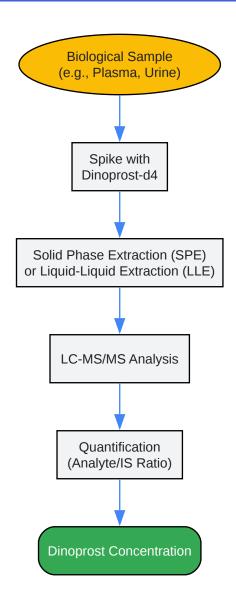
- 13C NMR: The carbon NMR spectrum will show characteristic shifts for the 20 carbon atoms
 of the Dinoprost skeleton. The signals for the deuterated carbons (C-3 and C-4) may be
 broadened or show a characteristic triplet fine structure due to C-D coupling.
- Reference Data: The 1H and 13C NMR data for the related Corey lactone diol have been reported (1H NMR (400MHz, Chloroform-d) δ 4.93, 4.19, 3.75, 3.63, 2.81, 2.68–2.56, 2.53, 2.43, 2.10–1.94 ppm; 13C NMR (100MHz, DMSO-d6) δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47 ppm)[9]. A 2D NMR spectrum of Dinoprostone (PGE2) is also available for comparison[10].

Application as an Internal Standard

Dinoprost-d4 is primarily used as an internal standard for the quantification of Dinoprost in biological matrices by LC-MS/MS.

Workflow for Quantitative Analysis





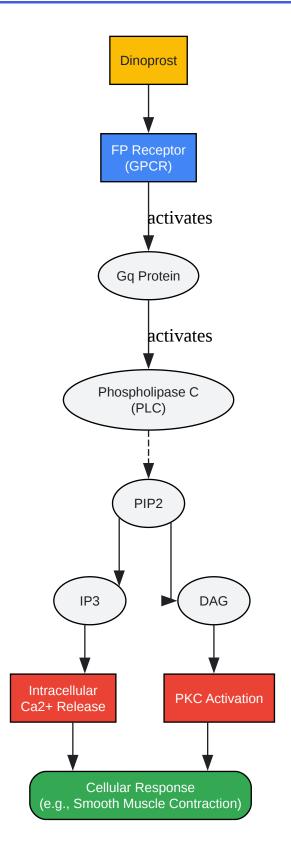
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Caption: Workflow for the use of Dinoprost-d4 as an internal standard in LC-MS/MS analysis.

Dinoprost Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.





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Caption: Simplified signaling pathway of Dinoprost via the FP receptor.



This guide provides a framework for the synthesis, purification, and analysis of **Dinoprost-d4**. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation.

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